4-Methyl-1,2-thiazetidine 1,1-dioxide
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Overview
Description
4-Methyl-1,2-thiazetidine 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within a four-membered ring structure.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets and their roles would depend on the functional groups attached to the ring .
Mode of Action
It’s worth noting that the compound’s interaction with its targets would likely result in changes at the molecular level, influencing the function of the target proteins or enzymes .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound may interact with multiple pathways, potentially influencing a range of biological processes .
Result of Action
Given the reported activities of similar compounds, it can be inferred that the compound may exert a range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-thiazetidine 1,1-dioxide typically involves the oxidative chlorination of 4-methyl-1,2-thiazetidine followed by ring closure with ammonia. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green synthesis methods, which minimize the use of hazardous reagents and solvents, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2-thiazetidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of sulfonamides.
Substitution: N-alkylation and N-acylation reactions are common, where the nitrogen atom in the ring is substituted with alkyl or acyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromoacetates and acyl chlorides are employed for N-alkylation and N-acylation reactions
Major Products
Sulfonic acids: Formed from oxidation reactions.
Sulfonamides: Resulting from reduction reactions.
N-alkylated and N-acylated derivatives: Produced through substitution reactions
Scientific Research Applications
4-Methyl-1,2-thiazetidine 1,1-dioxide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1,2-Thiazetidine 1,1-dioxide: The parent compound without the methyl group.
1,2-Thiazolidine 1,1-dioxide: A five-membered ring analogue.
1,2-Thiazetidine-3-acetic acid 1,1-dioxide: A derivative with an acetic acid group
Uniqueness
4-Methyl-1,2-thiazetidine 1,1-dioxide is unique due to its four-membered ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methylthiazetidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c1-3-2-4-7(3,5)6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQFOMIAINOIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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